

# Comparative NMR Analysis of 4-Amino-4'-methylbiphenyl and Related Compounds

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## Compound of Interest

Compound Name: 4-Amino-4'-methylbiphenyl

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This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for **4-Amino-4'-methylbiphenyl** and structurally related biphenyl derivatives. Understanding the NMR profile of a molecule is crucial for structural elucidation, purity assessment, and monitoring chemical modifications in drug development. This document presents experimental and predicted NMR data in a clear, tabular format, outlines a general experimental protocol for NMR data acquisition, and uses diagrams to visualize the molecular structure and its relation to NMR signals.

## Data Presentation: Comparative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift data for **4-Amino-4'-methylbiphenyl** and selected reference compounds. The data for **4-Amino-4'-methylbiphenyl** is predicted based on the established substituent effects observed in the reference molecules. All chemical shifts ( $\delta$ ) are reported in parts per million (ppm).

Table 1:  $^1\text{H}$  NMR Chemical Shift Data (ppm)

| Compound                                 | Aromatic Protons ( $\delta$ )                           | Methyl Protons ( $\delta$ )  | Amino Protons ( $\delta$ ) | Solvent           |
|--|---|------------------------------|----------------------------|-------------------|
| 4-Amino-4'-methylbiphenyl<br>(Predicted) | 6.7-7.5 (m)   | ~2.35 (s)                    | ~3.7 (br s)                | CDCl <sub>3</sub> |
| 4-Methylbiphenyl[1]<br>]                 | 7.19-7.42 (m, 9H)                                       | 2.41 (s, 3H)                 | -                          | CDCl <sub>3</sub> |
| 4-Aminobiphenyl[2]                       | 6.79-6.82 (d, 2H), 7.29-7.49 (m, 5H), 7.57-7.60 (d, 2H) | -                            | 3.71 (s, 2H)[3]            | CDCl <sub>3</sub> |
| 4-Methoxybiphenyl<br>[2]                 | 7.02-7.05 (d, 2H), 7.34-7.50 (m, 3H), 7.58-7.63 (m, 4H) | - (OCH <sub>3</sub> at 2.88) | -                          | CDCl <sub>3</sub> |
| 4-Nitrobiphenyl[1]<br>[2]                | 7.47-7.59 (m, 3H), 7.65-7.78 (m, 4H), 8.29-8.35 (d, 2H) | -                            | -                          | CDCl <sub>3</sub> |

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

| Compound                                 | Aromatic Carbons<br>( $\delta$ )   | Methyl Carbon ( $\delta$ ) | Solvent           |
|--|--|----------------------------|-------------------|
| 4-Amino-4'-methylbiphenyl<br>(Predicted) | ~115, 127, 128,<br>129.5, 131, 137, 138,<br>146  | ~21                        | CDCl <sub>3</sub> |
| 4-Methylbiphenyl <sup>[1]</sup>          | 126.8, 128.5, 129.3,<br>136.7, 138.1, 140.9  | 20.9                       | CDCl <sub>3</sub> |
| 4-Aminobiphenyl                          | 115.4, 126.3, 126.4,<br>128.1, 128.7, 131.6,<br>141.2, 145.9                               | -                          | CDCl <sub>3</sub> |
| 4-Methoxybiphenyl                        | 114.2, 126.7, 126.8,<br>128.2, 128.8, 133.8,<br>140.8, 159.2 (OCH <sub>3</sub> at<br>55.4) | -                          | CDCl <sub>3</sub> |
| 4-Nitrobiphenyl <sup>[1]</sup>           | 123.9, 127.2, 127.6,<br>128.8, 129.0, 138.6,<br>146.9, 147.4                               | -                          | CDCl <sub>3</sub> |

## Experimental Protocols

The following provides a general methodology for acquiring <sup>1</sup>H and <sup>13</sup>C NMR spectra. Specific parameters may need to be optimized for the instrument and sample in use.

### Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.
- Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or if the solvent signal is not used as a reference.

#### <sup>1</sup>H NMR Spectroscopy:

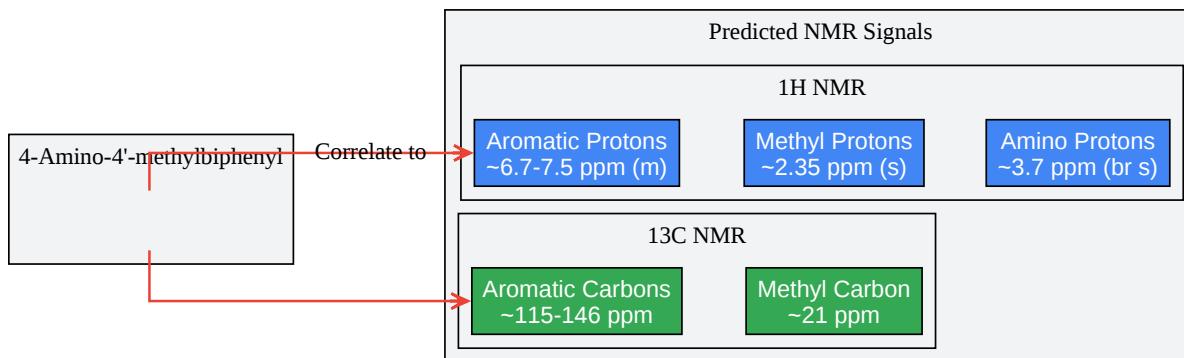
- Instrument: A 300 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).
- Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CHCl<sub>3</sub> at 7.26 ppm) or TMS at 0.00 ppm.

#### <sup>13</sup>C NMR Spectroscopy:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- Solvent: CDCl<sub>3</sub>
- Temperature: 298 K
- Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for all carbon atoms.
- Number of Scans: 1024 or more, due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range that encompasses all expected carbon signals (e.g., 0 to 200 ppm).

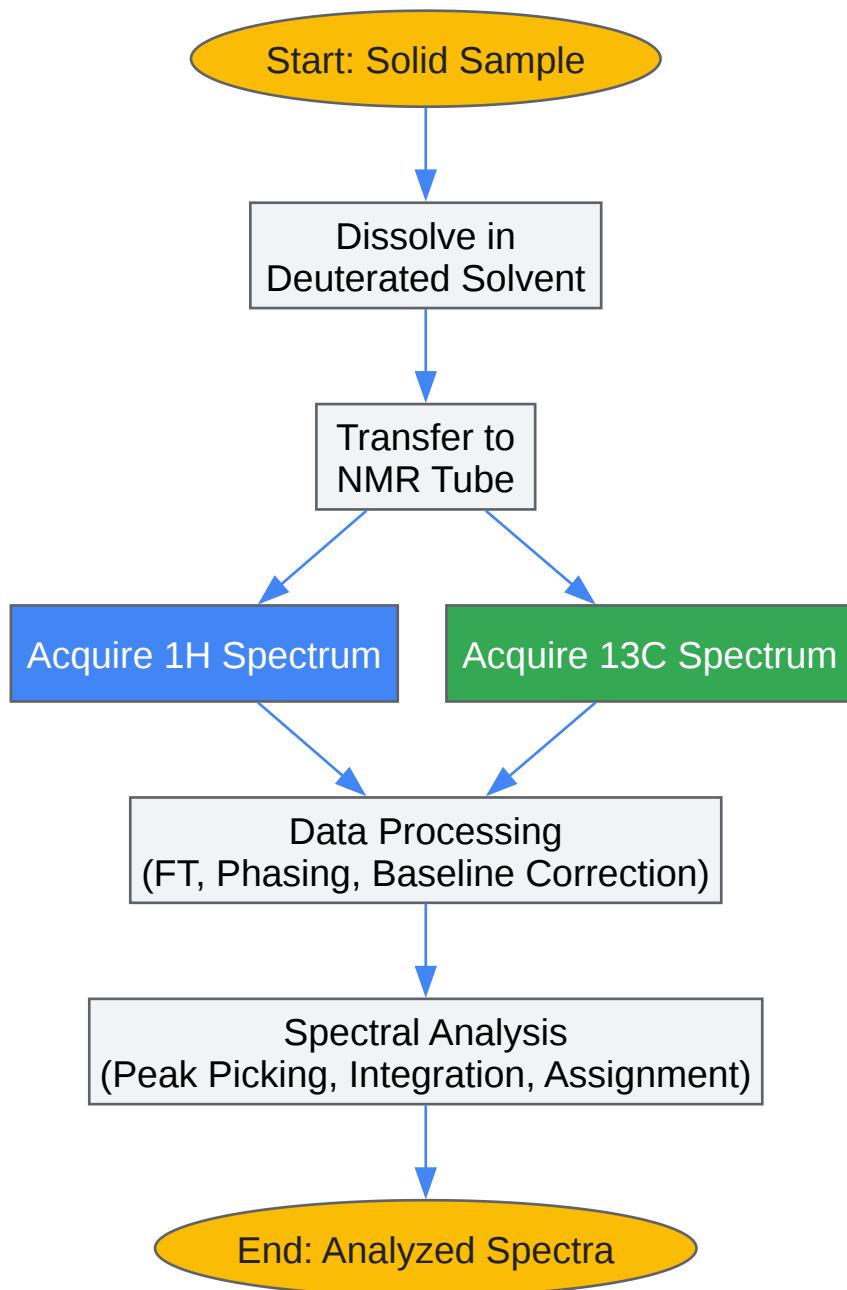
- Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm) or TMS at 0.00 ppm.

## Mandatory Visualization



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Caption: Molecular structure of **4-Amino-4'-methylbiphenyl** and its predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR signals.



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## References

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